

Comprehensive Technical Profile of Seproxetine: Fluoxetine's Active Metabolite

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Sproxetine Hydrochloride

CAS No.: 127685-30-7

Cat. No.: S543004

[Get Quote](#)

Chemical and Pharmacological Identity

Sproxetine, scientifically known as **(S)-norfluoxetine**, is the single S-enantiomer of norfluoxetine, which itself is the primary active metabolite of the widely prescribed antidepressant fluoxetine [1]. As a selective serotonin reuptake inhibitor (SSRI), seproxetine exhibits distinct pharmacological properties that differ from its parent compound and the racemic mixture.

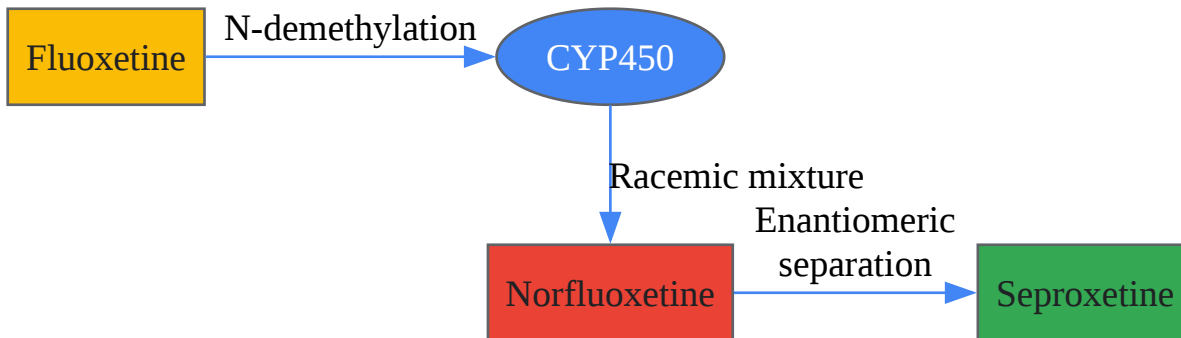
Key Chemical Characteristics:

- **IUPAC Name:** (S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
- **Molecular Formula:** C₁₆H₁₆F₃NO
- **Molar Mass:** 295.305 g·mol⁻¹ [1]
- **CAS Number:** Not specified in sources
- **DrugBank Accession:** Not specified in sources

The chirality of seproxetine is pharmacologically significant, as it demonstrates nearly **4-fold greater selectivity** for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition compared to fluoxetine [1]. This enhanced selectivity profile suggested potential clinical advantages that prompted further investigation as a novel antidepressant candidate.

Metabolic Pathway and Pharmacokinetic Relationship with Fluoxetine

The metabolic relationship between fluoxetine and its metabolites involves complex enzymatic processes that yield active compounds with distinct pharmacological profiles.



[Click to download full resolution via product page](#)

Figure 1: Metabolic pathway from fluoxetine to seproxetine via CYP450-mediated N-demethylation

Metabolic Transformation

Fluoxetine undergoes **hepatic N-demethylation** primarily mediated by cytochrome P450 enzymes (particularly CYP2D6) to form racemic norfluoxetine [2] [3]. This metabolic process involves the removal of a methyl group from the fluoxetine molecule [1]. The resulting norfluoxetine exists as a racemic mixture containing both R- and S-enantiomers in equal proportions, with the S-enantiomer being identified as seproxetine [1].

Comparative Pharmacokinetics

Table 1: Pharmacokinetic comparison of fluoxetine and its metabolites

Compound	Elimination Half-Life	Protein Binding	Volume of Distribution	Metabolic Activity
Fluoxetine	1-4 days [4]	~94% [5]	20-42 L/kg [5]	SSRI with moderate potency
Norfluoxetine (racemic)	7-15 days [4]	High (similar to fluoxetine)	Extensive tissue distribution	SSRI with varying enantiomer potency
Seproxetine ((S)-norfluoxetine)	4-16 days [1]	Presumed high (inferred)	Presumed extensive (inferred)	Most potent SSRI activity

The **extended elimination half-life** of seproxetine, ranging from 4-16 days, contributes to a prolonged pharmacological effect [1]. This extended half-life is particularly relevant when considering the complete washout period necessary when switching antidepressants or managing drug-drug interactions.

Receptor Binding Profile and Pharmacodynamic Properties

Seproxetine exhibits a complex receptor interaction profile that extends beyond its primary mechanism as a serotonin reuptake inhibitor.

Primary Mechanism: Serotonin Transporter Inhibition

As an SSRI, seproxetine's primary mechanism involves **potent inhibition of the serotonin transporter (SERT)**, thereby increasing synaptic concentrations of serotonin. Research indicates that seproxetine is approximately **16 times more potent** than the R-enantiomer of norfluoxetine in its serotonin reuptake inhibition activity [1].

Secondary Binding Properties

Seproxetine demonstrates activity at multiple receptor systems:

- **Dopamine transporter inhibition** [1]
- **5-HT_{2A} and 5-HT_{2C} receptor antagonism** [1]
- Potential activity at other monoamine systems

This multi-receptor profile may contribute to both therapeutic effects and side effect manifestations, distinguishing it from other SSRIs with cleaner receptor profiles.

Neurosteroid Effects

A particularly distinctive property of seproxetine is its **enhanced selectivity for stimulating neurosteroid synthesis** relative to serotonin reuptake inhibition. This activity is nearly **four times greater** than that of fluoxetine [1]. The neurosteroid-modulating properties may contribute to additional therapeutic benefits beyond conventional SSRI activity, potentially influencing mood stabilization and stress response systems.

Analytical Methods and Experimental Protocols

Chiral Separation and Quantification

The analysis of seproxetine in biological matrices requires specialized chiral separation techniques due to the presence of enantiomeric forms.

Representative Chromatographic Method:

- **Column Type:** Cyclobond I 2000 Ac (chiral stationary phase)
- **Mobile Phase:** Methanol and 0.3% triethylamine buffer (pH 5.6)
- **Sample Preparation:** Solid-phase extraction (SPE) with dichloromethane-isopropanol-ammonia elution, followed by evaporation and reconstitution [2]
- **Application:** Determination of plasma, urine, and vitreous humour concentrations in rabbit studies [2]

This method successfully demonstrated enantioselective quantification, with studies revealing that after 24 hours, only R-norfluoxetine remained detectable in plasma, while vitreous humour samples showed no detectable concentrations at any time point [2].

Synthetic Methodology

The efficient synthesis of radiolabeled seproxetine has been documented for research applications. Wheeler (1992) described an efficient synthesis of S- γ -[(4-trifluoromethyl)-phenoxy]benzenepropanamine-[1- ^{14}C] maleate, an important metabolite of fluoxetine hydrochloride [1]. This synthetic pathway enables the production of labeled compounds for metabolic tracking and distribution studies.

Clinical Development and Discontinuation Rationale

Seprooxetine was initially investigated by Eli Lilly and Company as a potential antidepressant agent with promising pharmacological characteristics [1]. Early investigations demonstrated that its efficacy was equivalent to fluoxetine, while offering significantly greater potency than the R-enantiomer of norfluoxetine [1].

Cardiac Safety Concerns

The development of seproxetine was ultimately discontinued due to concerning cardiac safety findings [1]. Specifically, the compound was found to inhibit the **KvLQT1 protein**, which plays a critical role in cardiac repolarization through regulation of the potassium ion channel responsible for the QT interval [1].

Mechanism of Cardiac Toxicity

- **Target:** KvLQT1 potassium channel protein
- **Effect:** Prolongation of the QT interval on electrocardiogram
- **Risk:** Potential for life-threatening cardiac arrhythmias, including torsades de pointes

This inhibitory effect on cardiac repolarization represented a significant safety concern that outweighed the potential therapeutic benefits, leading to termination of clinical development despite promising antidepressant efficacy [1].

Environmental Fate and Ecotoxicological Considerations

As a metabolite of fluoxetine, seproxetine enters the environment through human excretion and wastewater treatment processes, warranting consideration of its ecological impact.

Environmental Persistence

- **Persistence in Soil:** Fluoxetine and norfluoxetine demonstrate **no detectable degradation** in biosolids-amended soil mesocosm experiments after three years of monitoring [3]
- **Sediment Adsorption:** Rapid adsorption and dissipation from water into sediments (between 1.3 and 2.7 days) [3]
- **Aqueous Stability:** Extended half-life in sediment-free fluoxetine solution (112-133 days) when irradiated with UV-A and B lamps [3]

Ecotoxicological Profile

- **Bioaccumulation Potential:** Demonstrated accumulation in fatty tissue of freshwater fish, particularly in brain tissue [3]
- **Behavioral Effects:** Studies report anxiety-like behavior in adult male fathead minnow (*P. promelas*) [3]
- **Risk Assessment:** Environmental risk quotients (RQ values) range from 0.05 to 0.09, suggesting moderate environmental hazard [3]

Research Applications and Future Directions

Despite its discontinued clinical development, seproxetine remains a valuable research tool for several applications:

Pharmacological Probes

- **Receptor Characterization:** Study of serotonin transporter structure-function relationships
- **Enantioselective Metabolism:** Investigation of stereoselective drug metabolism principles
- **Neurosteroid Research:** Exploration of neurosteroid-mediated antidepressant mechanisms

Comparative SSRI Pharmacology

The distinct properties of seproxetine facilitate comparative studies of intra-class variations among SSRIs, contributing to structure-activity relationship understanding and potentially informing the development of future antidepressants with improved safety profiles.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. - Wikipedia Seroxetine [en.wikipedia.org]
2. Seroxetine - an overview | ScienceDirect Topics [sciencedirect.com]
3. sciencedirect.com/topics/medicine-and-dentistry/seproxetine [sciencedirect.com]
4. Clinical pharmacokinetics of fluoxetine [pubmed.ncbi.nlm.nih.gov]
5. Pharmacokinetics and Pharmacodynamics [mdpi.com]

To cite this document: Smolecule. [Comprehensive Technical Profile of Seroxetine: Fluoxetine's Active Metabolite]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b543004#seproxetine-fluoxetine-active-metabolite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com